Ulotaront
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310426-33-5 | |
| Record name | SEP-363856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEP-363856 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulotaront | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Preclinical Development Methodologies for Sep 363856
Mechanism-Independent Drug Discovery Approaches
SEP-363856 was identified through a mechanism-independent, or "target-agnostic," drug discovery approach sumitomo-pharma.combiospace.comdrugdiscoverynews.comotsuka-us.comdrug-dev.comrsc.org. This strategy diverges from conventional target-based drug discovery by focusing on the desired phenotypic outcome in a biological system rather than pre-identifying a specific molecular target researchgate.netnih.govpsychogenics.com. This innovative methodology allowed for the discovery of a compound with a novel mechanism of action, distinct from the D2 receptor blockade that has characterized antipsychotic treatments for decades sumitomo-pharma.comdrugdiscoverynews.comdrugdiscoverytrends.com.
Application of High-Throughput, High-Content Phenotypic Screening Platforms
A cornerstone of SEP-363856's discovery was the application of the in vivo phenotypic SmartCube® platform, a proprietary mouse-based screening system developed by PsychoGenics sumitomo-pharma.combiospace.comdrug-dev.comrsc.orgpsychogenics.com. This platform leverages computer vision and artificial intelligence to extract and analyze detailed behavioral data from mice, enabling high-throughput and high-content phenotyping for central nervous system (CNS) disorders rsc.org. The SmartCube® system facilitated the identification of compounds with specific behavioral signatures indicative of antipsychotic activity researchgate.netnih.govpsychogenics.com. The hit rate observed in SmartCube® screening, typically between 20-30% for diverse compound libraries, is notably higher compared to the approximately 0.1% hit rate of typical high-throughput single-target screens rsc.org.
Role of Artificial Intelligence Algorithms in De Novo Compound Identification
Medicinal Chemistry Strategies in the Optimization of SEP-363856
Following its initial identification, SEP-363856 underwent extensive optimization through medicinal chemistry strategies. Sunovion's medicinal chemists, in collaboration with PsychoGenics, optimized the compound for its antipsychotic activity using quantitative structure-activity relationship (QSAR) analysis biospace.combiospace.comdrugdiscoverynews.compsychogenics.compsychogenics.compsychogenics.com. This involved a focused medicinal chemistry effort that combined high-throughput, high-content mouse-behavior phenotyping with in vitro screening researchgate.netnih.govpsychogenics.com. The primary aim was to develop compounds that did not interact with D2 receptors but could still maintain efficacy across various animal models known to be sensitive to D2-based pharmacological mechanisms researchgate.netnih.govpsychogenics.com. This strategic optimization led to SEP-363856's unique profile as a TAAR1 and 5-HT1A receptor agonist sumitomo-pharma.combiospace.combiospace.comresearchgate.netnih.govpsychogenics.comdrugdiscoverynews.comnih.govdrugdiscoverytrends.commdpi.comotsuka-us.compsychogenics.compsychogenics.compsychogenics.comresearchgate.net.
Detailed Research Findings: Preclinical Efficacy in Rodent Models
Preclinical studies of SEP-363856 in rodent models demonstrated its efficacy across several key behavioral assays relevant to schizophrenia. The compound showed robust effects in models such as phencyclidine (PCP)-induced hyperactivity, prepulse inhibition, and PCP-induced deficits in social interaction researchgate.netnih.govpsychogenics.com. These findings supported the potential of SEP-363856 as a novel psychotropic agent with a unique mechanism of action.
| Rodent Model / Assay | Observed Effect of SEP-363856 | Source |
| PCP-induced Hyperactivity | Demonstrated broad efficacy (suppression of hyperactivity) | researchgate.netnih.govpsychogenics.com |
| Prepulse Inhibition | Demonstrated broad efficacy (improvement in inhibition) | researchgate.netnih.govpsychogenics.com |
| PCP-induced Deficits in Social Interaction | Demonstrated broad efficacy (improvement in social interaction) | researchgate.netnih.govpsychogenics.com |
| Rapid Eye Movement (REM) Sleep in Rats | Robust suppression of REM sleep | researchgate.netnih.govpsychogenics.com |
Collaborative Research Models in Early-Stage Drug Discovery
The development of SEP-363856 exemplifies the effectiveness of collaborative research models in early-stage drug discovery. The compound was jointly discovered by Sunovion Pharmaceuticals (now part of Sumitomo Pharma) and PsychoGenics sumitomo-pharma.combiospace.combiospace.comdrugdiscoverynews.comdrugdiscoverytrends.comotsuka-us.comrsc.orgpsychogenics.compsychogenics.compsychogenics.comwikipedia.org. This partnership leveraged PsychoGenics' specialized drug discovery platforms, including SmartCube®, NeuroCube®, and PhenoCube®, which are designed to translate rodent behavioral and physiological responses into robust, high-throughput, and high-content phenotyping data biospace.compsychogenics.com. Such shared-risk partnerships with pharmaceutical companies have proven instrumental in advancing novel compounds through clinical trials and preclinical development biospace.compsychogenics.com. Under the terms of their agreement, SEP-363856 is jointly owned by Sunovion and PsychoGenics, with Sunovion holding exclusive global rights for its development and commercialization biospace.combiospace.comdrugdiscoverynews.compsychogenics.compsychogenics.compsychogenics.com.
Molecular Pharmacology and Receptor Interaction Profiles of Sep 363856
Primary Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)
SEP-363856 functions as a potent agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) expressed in cortical, limbic, and midbrain monoaminergic regions acs.orgencyclopedia.pubnih.gov. TAAR1 is recognized for its pivotal role in modulating dopaminergic, serotonergic, and glutamatergic circuitry acs.orgdelveinsight.commdpi.com.
Molecular dynamics simulations (MDS) and cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding of SEP-363856 to TAAR1. These studies indicate that SEP-363856 interacts with a small, common set of conserved residues within the TAAR1 ligand-binding domain researchgate.netcas.cnnih.gov. A primary interaction involves binding to a negatively charged aspartate residue (Asp103^3.32) in TAAR1 researchgate.netnih.gov. The binding of SEP-363856 within TAAR1 generally involves a greater number of aromatic contacts compared to its interaction with the 5-HT1A receptor researchgate.netnih.gov.
Functional assays have characterized SEP-363856 as a highly potent agonist at human TAAR1. It has been shown to induce Gαs recruitment and subsequently activate G-protein inwardly rectifying potassium (GIRK) channels researchgate.net. The potency and efficacy of SEP-363856 at human TAAR1 have been quantified in functional assays:
Table 1: Functional Agonism of SEP-363856 at Human TAAR1
| Receptor | EC50 (µM) | Emax (%) |
| hTAAR1 | 0.14 ± 0.062 encyclopedia.pubnih.gov | 101.3 ± 1.3 encyclopedia.pubnih.gov |
These biophysical and functional characteristics underscore the robust agonistic activity of SEP-363856 at TAAR1.
TAAR1 acts as an endogenous rheostat of dopamine (B1211576) signaling and plays a crucial role in modulating monoaminergic neurotransmission, including dopamine, norepinephrine, and serotonin (B10506) systems mdpi.comresearchgate.netmdpi.commdpi.comguidetopharmacology.org. Through its agonistic activity at TAAR1, SEP-363856 can indirectly modulate dopamine neurotransmission encyclopedia.pubnih.govresearchgate.netmdpi.com. TAAR1 activation has been shown to suppress dopamine-dependent behaviors and regulate striatal presynaptic and postsynaptic D2 receptor function, potentially via D2R-TAAR1 heterodimerization and modulation of the beta-arrestin2-dependent Akt/GSK3beta signaling cascade mdpi.commdpi.com.
Furthermore, SEP-363856's inhibitory effects on ventral tegmental area (VTA) neuron activity are at least partially dependent on TAAR1 activation encyclopedia.pub. The activation of TAAR1 can stimulate G protein-coupled inwardly rectifying potassium channels, which is believed to contribute to the TAAR1-mediated reduction in VTA dopaminergic neuron firing mdpi.com. These indirect modulatory effects on monoaminergic systems are central to SEP-363856's unique pharmacological profile.
Biophysical Characterization of TAAR1 Agonism
Agonist Activity at Serotonin 5-HT1A Receptors
In addition to its primary action at TAAR1, SEP-363856 also exhibits significant agonist activity at serotonin 5-HT1A receptors researchgate.netguidetopharmacology.orgacs.orgencyclopedia.pubnih.govdelveinsight.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.comdrugdiscoverynews.comresearchgate.netdovepress.comfortunejournals.comresearchgate.netnih.gov.
While initially characterized by its serotonin 5-HT1A agonist profile, subsequent functional studies revealed its more potent agonistic action at TAAR1 encyclopedia.pubnih.gov. Molecular dynamics simulations indicate that SEP-363856 interacts with conserved residues within the 5-HT1A ligand-binding domain, including Asp116^3.32 researchgate.netnih.gov. Compared to TAAR1, the binding of SEP-363856 to 5-HT1A involves fewer aromatic contacts researchgate.netnih.gov.
Functionally, SEP-363856 behaves as a low-potency, partial agonist at the 5-HT1A receptor researchgate.net. Its activity at the human 5-HT1A receptor has been characterized as follows:
Table 2: Functional Agonism of SEP-363856 at Human 5-HT1A Receptor
| Receptor | EC50 (µM) | Emax (%) |
| 5-HT1A | 2.3 ± 1.40 encyclopedia.pubnih.gov | 74.7 ± 19.60 encyclopedia.pubnih.gov |
In preclinical studies, SEP-363856 induced inhibitory responses in dorsal raphe nucleus (DRN) neurons, an effect that was attenuated by the 5-HT1A antagonist WAY-100635, suggesting a direct engagement with these receptors in serotonergic pathways encyclopedia.pub.
Functional Characterization of 5-HT1A Receptor Activation by SEP-363856
Receptor Binding Selectivity and Off-Target Considerations
A crucial aspect of SEP-363856's pharmacological profile is its distinct receptor binding selectivity. Unlike most currently available antipsychotic medications, SEP-363856 does not bind to dopamine D2 or serotonin 5-HT2A receptors guidetopharmacology.orgacs.orgpsychogenics.commdpi.comdrugdiscoverynews.comresearchgate.netdovepress.com. This lack of D2 receptor activity is a key distinguishing feature guidetopharmacology.org.
Studies have shown that SEP-363856 exhibits weak effects on a range of other targets, including 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2, 5-HT7, α2A, and α2B receptors, with these effects observed only at high micromolar concentrations encyclopedia.pubnih.gov. In D2 receptor functional assays, SEP-363856 displayed weak partial agonist activity, with EC50 values of 10.44 ± 4 µM (cAMP, Emax = 23.9% ± 7.6%) and 8 µM (β-arrestin recruitment, Emax = 27.1%) encyclopedia.pubnih.gov.
Research employing molecular modeling has indicated that SEP-363856 interacts with a unique set of residues, which may contribute significantly to its selective binding to TAAR1 over other receptors flinders.edu.au. Such detailed structural insights are invaluable for the development of targeted therapies with reduced potential for off-target effects flinders.edu.au.
A comparison with another TAAR1 agonist candidate, ralmitaront (B610413), highlights SEP-363856's selectivity profile. SEP-363856 demonstrates higher efficacy and faster kinetics at TAAR1 and possesses detectable activity at the 5-HT1A receptor, whereas ralmitaront lacks activity at both 5-HT1A and D2 receptors nih.gov. This comparative analysis further underscores the specific and intentional receptor engagement of SEP-363856.
Investigation of Dopamine D2 Receptor Interaction Absence
A defining characteristic of SEP-363856 is its minimal to absent direct interaction with dopamine D2 receptors, a stark contrast to conventional antipsychotic medications. acs.orgdrugbank.comacs.orgdovepress.comnih.govsumitomo-pharma.comresearchgate.netmdpi.comnih.govtargetmol.comguidetopharmacology.orgpsychogenics.com While some in vitro studies at high concentrations (10 µM) have shown greater than 50% inhibition of specific binding at D2 receptors, functional assays reveal only weak partial agonist activity at the D2 receptor, with EC50 values of 10.44 ± 4 µM for cAMP and 8 µM for β-arrestin recruitment. nih.gov At even higher concentrations (100 µM), 34% ± 1.16% inhibition was observed in the cAMP assay, with no antagonism detected in β-arrestin recruitment assays. nih.gov This profile underscores that its mechanism of action is not mediated by D2 receptor antagonism, which is a common pathway for many existing antipsychotics. acs.orgdrugbank.comacs.orgdovepress.comsumitomo-pharma.comresearchgate.netmdpi.comnih.govguidetopharmacology.org
Profile of Binding at Other Serotonergic Receptors (e.g., 5-HT1B, 5-HT7, 5-HT2A)
Beyond its primary targets, SEP-363856 exhibits interactions with a range of other serotonergic receptors. At a concentration of 10 µM, it demonstrates greater than 50% inhibition of specific binding at 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. medchemexpress.comtargetmol.compsychogenics.com However, it is important to note that SEP-363856 does not bind to 5-HT2A receptors in a manner that mediates the effects seen with atypical antipsychotics. acs.orgsumitomo-pharma.comresearchgate.nettargetmol.compsychogenics.com
Functional assays have further characterized its activity at these serotonergic receptors:
5-HT1A receptor: SEP-363856 acts as an agonist with an EC50 of 2.3 ± 1.40 μM and an Emax of 74.7 ± 19.60%. nih.gov Its agonistic action at TAAR1 is approximately one order of magnitude more potent than at the 5-HT1A receptor. mdpi.comnih.gov
5-HT1B receptor: Weak partial agonist activity was observed with an EC50 of 15.6 ± 11.6 μM and an Emax of 22.4% ± 10.9%. nih.gov
5-HT1D receptor: Partial agonist activity was noted with an EC50 of 0.262 ± 0.09 μM and an Emax of 57.1% ± 6.0%. nih.gov
5-HT7 receptor: Weak partial agonist activity was recorded with an EC50 of 6.7 ± 1.32 μM and an Emax of 41.0% ± 9.5%. nih.gov
The inhibitory constant (Ki) values for these various receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7, have been reported to range from 0.031 to 21 µM. nih.govpsychogenics.com
Table 1: SEP-363856 Binding and Functional Activity at Serotonergic Receptors
| Receptor | Binding/Functional Profile | Value (μM) | Citation |
| 5-HT1A | Agonist (EC50) | 2.3 ± 1.40 | nih.gov |
| 5-HT1A | Emax | 74.7 ± 19.60% | nih.gov |
| 5-HT1B | Weak Partial Agonist (EC50) | 15.6 ± 11.6 | nih.gov |
| 5-HT1B | Emax | 22.4% ± 10.9% | nih.gov |
| 5-HT1D | Partial Agonist (EC50) | 0.262 ± 0.09 | nih.gov |
| 5-HT1D | Emax | 57.1% ± 6.0% | nih.gov |
| 5-HT7 | Weak Partial Agonist (EC50) | 6.7 ± 1.32 | nih.gov |
| 5-HT7 | Emax | 41.0% ± 9.5% | nih.gov |
| 5-HT2A | No binding (antagonism) | - | acs.orgsumitomo-pharma.comresearchgate.nettargetmol.compsychogenics.com |
Molecular Dynamics Simulations and Ligand-Binding Domain Analysis of SEP-363856
Molecular dynamics simulations (MDS) and structural analyses have provided crucial insights into how SEP-363856 interacts with its primary target receptors, TAAR1 and 5-HT1A. nih.govresearchgate.net
Identification of Critical Binding Pocket Residues in TAAR1 and 5-HT1A Receptors
MDS studies indicate that SEP-363856 engages with a conserved set of residues within the ligand-binding domains of both TAAR1 and 5-HT1A receptors. nih.govresearchgate.netresearchgate.net The primary interaction involves the formation of a bond with a negatively charged aspartate residue, specifically Asp103^3.32^ in TAAR1 and Asp116^3.32^ in 5-HT1A. nih.govresearchgate.net This aspartate residue is crucial for establishing an ionic bond with positively charged amines. frontiersin.org
Further detailed analysis of the TAAR1 binding pocket reveals that it consists of core pockets 1 and 2. Pocket 1 comprises residues such as D103^3.32^, S107^3.36^, and Y294^7.43^. Pocket 2 includes residues like I104^3.33^, F186^ECL2^, W264^6.48^, F267^6.51^, and F268^6.52^. frontiersin.org Highly conserved residues at positions 3x32, 6x48, 6x51, 6x52, and 7x43 are instrumental in the recognition of SEP-363856 by both TAAR1 and 5-HT1A receptors, potentially explaining its dual agonist activity. researchgate.net Recent cryo-electron microscopy (cryo-EM) structures of SEP-363856 bound to the TAAR1-Gs protein and the 5-HT1A receptor-Gi complex have further elucidated these interactions. researchgate.net
Table 2: Critical Binding Pocket Residues for SEP-363856 Interaction
| Receptor | Critical Binding Pocket Residues (Ballesteros and Weinstein numbering) | Key Interaction | Citation |
| TAAR1 | Asp103^3.32^, S107^3.36^, Y294^7.43^ (Pocket 1) | Ionic bond with Asp103^3.32^ | nih.govresearchgate.netfrontiersin.org |
| TAAR1 | I104^3.33^, F186^ECL2^, W264^6.48^, F267^6.51^, F268^6.52^ (Pocket 2) | Facilitates hydrophobic core recognition | frontiersin.org |
| 5-HT1A | Asp116^3.32^ | Ionic bond with Asp116^3.32^ | nih.govresearchgate.net |
| Common | 3x32, 6x48, 6x51, 6x52, 7x43 | Recognition of SEP-363856 | researchgate.net |
Preclinical Pharmacological Investigations of Sep 363856
In Vitro Pharmacological Characterization
In vitro studies have provided comprehensive insights into the receptor binding, functional activity, metabolic pathways, and transporter interactions of SEP-363856.
Initial radioligand binding screening assays, conducted at a concentration of 10 µM, revealed that SEP-363856 exhibited greater than 50% inhibition of specific binding at several receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2, 5-HT7, α2A, α2B, and D2R receptors nih.govencyclopedia.pub. The dissociation constant (Ki) values for these interactions ranged from 0.031 to 21 µM nih.govencyclopedia.pub. A key finding from these assays is that SEP-363856 acts as an agonist at both the human TAAR1 receptor and the serotonin (B10506) 5-HT1A receptor nih.govnih.govnih.govscispace.comnih.govmdpi.comnih.govoup.comresearchgate.netencyclopedia.pub. Notably, its potency at TAAR1 was found to be approximately one order of magnitude higher than its potency at the serotonin 5-HT1A receptor nih.govencyclopedia.pub.
Table 1: Select Receptor Binding Affinities of SEP-363856
| Receptor | Ki (µM) |
| 5-HT1A | 0.031 - 21 nih.govencyclopedia.pub |
| 5-HT1B | 0.031 - 21 nih.govencyclopedia.pub |
| 5-HT1D | 0.031 - 21 nih.govencyclopedia.pub |
| 5-HT2A | 0.031 - 21 nih.govencyclopedia.pub |
| 5-HT2B | 0.031 - 21 nih.govencyclopedia.pub |
| 5-HT7 | 0.031 - 21 nih.govencyclopedia.pub |
| α2A | 0.031 - 21 nih.govencyclopedia.pub |
| α2B | 0.031 - 21 nih.govencyclopedia.pub |
| D2R | 0.031 - 21 nih.govencyclopedia.pub |
Functional evaluations, including luciferase complementation-based G protein recruitment, cAMP accumulation, and G protein-coupled inward rectifier potassium (GIRK) channel activation assays, have been employed to assess its activity oup.comresearchgate.netnih.gov. Activation of TAAR1 by SEP-363856 stimulates adenylate cyclase activity and leads to the opening of GIRK channels, which contributes to reducing dopaminergic neuron excitability nih.gov.
Table 2: Functional Assay Results for SEP-363856
| Receptor | EC50 (µM) | Emax (%) | Functional Mechanism |
| Human TAAR1 | 0.14 ± 0.062 nih.govencyclopedia.pub | 101.3 ± 1.3 nih.govencyclopedia.pub | Full Agonist; Stimulates adenylate cyclase, activates GIRK channels ki.senih.gov |
| 5-HT1A | 2.3 ± 1.40 nih.govencyclopedia.pub | 74.7 ± 19.60 nih.govencyclopedia.pub | Modest Partial Agonist ki.se |
| D2R | - | - | Weak Partial Agonist (low potency) ki.se |
The metabolism of SEP-363856 is mediated through both NADPH-dependent and NADPH-independent pathways nih.govnih.govnih.gov. Cytochrome P450 2D6 (CYP2D6) has been identified as the primary enzyme responsible for its metabolism nih.govnih.govnih.gov. Preclinical and clinical in vitro and in vivo studies have identified multiple metabolites, with SEP-383103 being a major metabolite detected in the plasma of various species, including mice, rats, rabbits, dogs, monkeys, and humans nih.gov. Another metabolite, SEP-363854, is abundant in in vitro studies and a major metabolite in dogs and rabbits, but a minor one in mice, rats, monkeys, and humans nih.gov. Despite these metabolic transformations, SEP-363856 demonstrated metabolic stability in vitro, even when incubated with human liver homogenates at low concentrations nih.gov.
Phenotyping studies have shown that SEP-363856 acts as an inducer of CYP2B6 and an inhibitor of CYP2D6 nih.govnih.gov. In contrast, its major metabolite, SEP-383103, does not exhibit significant CYP induction or potent CYP inhibition nih.govnih.gov.
In vitro studies investigating transporter interactions revealed that SEP-363856 is an inhibitor of organic cation transporter 1 (OCT1) and organic cation transporter 2 (OCT2) nih.govnih.gov. Specifically, it demonstrated selective inhibition of OCT2 with an IC50 of 1.27 µM, showing significantly less inhibition of other multi-drug and toxin extrusion (MATE) transporters (IC50 > 100 µM) researchgate.netnih.govnih.govresearchgate.net. It has been determined that SEP-363856 is not a substrate for several major human efflux and uptake transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), MATE1, MATE2-K, organic anion transporter 1 (OAT1), OAT3, organic anion transporting polypeptide 1B1 (OATP1B1), or OATP1B3 nih.gov. Similarly, its metabolite SEP-383103 does not inhibit these human transporters nih.gov.
Cytochrome P450 Enzyme Phenotyping (Inhibition and Induction)
In Vivo Electrophysiological and Neurophysiological Modulations
In vivo pharmacological and electrophysiological studies have provided evidence supporting the integral role of TAAR1 and 5-HT1A receptor agonism in SEP-363856's efficacy researchgate.netnih.govpsychogenics.com. SEP-363856 has demonstrated broad efficacy in various rodent models relevant to schizophrenia, including reversing phencyclidine (PCP)-induced hyperactivity, improving prepulse inhibition, and ameliorating PCP-induced deficits in social interaction researchgate.netnih.govpsychogenics.com. Furthermore, SEP-363856 was observed to robustly suppress rapid eye movement (REM) sleep in rats researchgate.netnih.gov.
Neurophysiological investigations showed that SEP-363856 increased the expression of immediate early genes (IEGs) such as Arc, c-Fos, Zif-268, and Npas4 in the hippocampus and prefrontal cortex (PFC), a modulation potentially mediated by its agonism at 5-HT1A and TAAR1 receptors nih.gov. In a translational imaging study, pharmacological intervention with SEP-363856 significantly reduced ketamine-induced increases in striatal dopamine (B1211576) synthesis capacity kcl.ac.uk. Additionally, it has been shown to inhibit ventral tegmental area (VTA) neuronal firing kcl.ac.uk. Studies using TAAR1-knockout mice indicated that TAAR1 is essential for SEP-363856's effects on body temperature control, reduction of baseline locomotion, and its "antipsychotic-like" efficacy, particularly in reversing dizocilipine (MK-801)-mediated disruption of pre-pulse inhibition researchgate.net. However, the inhibition of MK-801-induced locomotion by SEP-363856 was not affected in TAAR1 knockout mice researchgate.net.
Effects on Cortical Excitability
While pharmacological investigations often explore the impact of compounds on cortical excitability, detailed specific findings directly elucidating SEP-363856's effects on this aspect of brain activity are not extensively reported in the currently available preclinical literature. nih.gov
Influence on Sleep Architecture, including Rapid Eye Movement Sleep Modulation
Preclinical and human studies indicate that SEP-363856 influences sleep architecture, notably by modulating rapid eye movement (REM) sleep. In both rats and humans, the compound has been shown to increase the latency to REM sleep and decrease the total time spent in REM sleep. fishersci.cauni.lu
In a randomized, double-blind, placebo-controlled, 2-way crossover study involving healthy male subjects, single oral doses of SEP-363856 demonstrated a concentration-dependent effect on REM sleep. Doses resulting in plasma concentrations of 100 ng/mL or higher suppressed REM sleep parameters with considerable effect sizes (>3). Lower doses, leading to concentrations below 100 ng/mL, primarily increased the latency to REM sleep, albeit with smaller effect sizes (effect size = 1). The probability of REM sleep was observed to increase as drug concentrations declined below 100 ng/mL over the course of the night. These REM sleep-suppressing effects serve as an accessible marker of brain activity for SEP-363856. uni.lu
| REM Sleep Parameter | Effect of SEP-363856 (50 mg single dose, plasma ≥ 100 ng/mL) | Effect of SEP-363856 (10 mg single dose, plasma < 100 ng/mL) |
| REM Sleep Suppression | Very Large Effect Size (>3) uni.lu | Much Smaller Effects uni.lu |
| Latency to REM Sleep | Increased uni.lu | Increased (Effect Size = 1) uni.lu |
| Time in REM Sleep | Decreased fishersci.cauni.lu | Decreased fishersci.cauni.lu |
Neurobiological Underpinnings of SEP-363856 Action
Neurobiological Underpinnings of SEP-363856 Action
Impact on Hippocampal Neurotrophic Factor Expression
Investigations into the neurobiological actions of SEP-363856 have revealed its significant impact on hippocampal neurotrophic factor expression. Studies utilizing a chronic unpredictable mild stress (CUMS) model demonstrated that SEP-363856 increased the levels of various neurotrophic factors and synaptic plasticity-related genes in the hippocampus.
Specifically, SEP-363856 enhanced the mRNA expression of brain-derived neurotrophic factor (BDNF), synaptophysin (SYN), and postsynaptic density 95 (PSD-95). Furthermore, treatment with SEP-363856 also led to increased hippocampal expression levels of insulin-like growth factor-1 (IGF-1).
| Hippocampal Gene/Factor | Effect of SEP-363856 (e.g., 10 mg/kg in CUMS model) | Reference |
| BDNF mRNA Expression | Significantly Increased | |
| SYN mRNA Expression | Significantly Increased | |
| PSD-95 mRNA Expression | Significantly Increased | |
| IGF-1 Expression | Increased |
Attenuation of Hippocampal Neuronal Lesions in Preclinical Models
SEP-363856 has demonstrated an ability to attenuate hippocampal neuronal lesions and damage in preclinical models. In the CUMS model, treatment with SEP-363856 was associated with improved hippocampal neuronal damage. Additionally, in a schizophrenia-like murine model (MK-SI model), SEP-363856 contributed to decreasing the death of hippocampal neurons. The assessment of hippocampal neuronal injury in these studies often involved techniques such as Nissl staining.
Activation of Specific Intracellular Signaling Pathways (e.g., IGF-1R/PI3K/AKT)
A key neurobiological underpinning of SEP-363856's action involves the activation of specific intracellular signaling pathways, notably the IGF-1Rβ/PI3K/AKT pathway. Research indicates that SEP-363856 increases the levels of insulin-like growth factor-1 (IGF-1), insulin-like growth factor-1 receptor β (IGF-1Rβ), phospho-phosphatidylinositide 3-kinase (p-PI3K), and phospho-protein kinase B (p-AKT) in the brain, particularly within the hippocampus.
This activation of the IGF-1Rβ/PI3K/AKT pathway is considered integral to the antidepressant-like effects and neuroprotective properties observed with SEP-363856. The PI3K/AKT pathway is a critical signaling cascade known to regulate various cellular processes, including cell growth, survival, and anti-apoptotic mechanisms.
Preclinical Efficacy Studies of Sep 363856 in Animal Models of Neuropsychiatric Disorders
Rodent Models for Schizophrenia-Related Behavioral Phenotypes
SEP-363856 has demonstrated broad efficacy in various rodent models that are sensitive to pharmacological mechanisms relevant to schizophrenia wikipedia.orgwikipedia.orgwikipedia.org. These models often involve inducing behavioral abnormalities that mimic aspects of the disorder, such as hyperactivity, sensorimotor gating deficits, and social interaction impairments wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comuni.lufishersci.ca.
Attenuation of Phencyclidine (PCP)-Induced Hyperactivity
Phencyclidine (PCP) is an N-methyl-D-aspartate (NMDA) receptor antagonist that induces robust hyperactivity in rodents, serving as a widely used model for screening novel compounds with antipsychotic efficacy, particularly for positive symptoms of schizophrenia mims.comwikipedia.orgfishersci.canih.govmims.com. SEP-363856 has consistently shown the ability to attenuate PCP-induced hyperactivity.
In mice, SEP-363856 administered at doses of 0.3, 1, and 3 mg/kg significantly reduced PCP-induced hyperactivity mims.com. Specifically, oral administration of SEP-363856 resulted in a dose-dependent inhibition of PCP-induced hyperactivity responses in C57Bl/6J mice, with a 50% effective dose (ED50) estimated at approximately 0.3 mg/kg mims.com. Similar findings were observed in rats, where SEP-363856 effectively prevented PCP-induced hyperactivity across all tested doses nih.gov. The attenuation of PCP-induced hyperlocomotion was dose-dependent in mice, with all tested doses (0.3, 1, and 3 mg/kg, p/o) decreasing activity fishersci.ca. A minimal effective dose of 1 mg/kg, p/o, was also observed in rats fishersci.ca.
Table 1: Attenuation of PCP-Induced Hyperactivity by SEP-363856
| Animal Model | Behavioral Outcome | SEP-363856 Effect | Key Findings | Reference |
| Mice | PCP-induced hyperactivity | Reduced hyperactivity | Dose-dependent inhibition at 0.3, 1, 3 mg/kg; ED50 ≈ 0.3 mg/kg | mims.comfishersci.camims.com |
| Rats | PCP-induced hyperactivity | Prevented hyperactivity | Effective at all tested doses; minimal effective dose 1 mg/kg | fishersci.canih.gov |
Reversal of Prepulse Inhibition (PPI) Deficits
Prepulse inhibition (PPI) is a measure of sensorimotor gating, and deficits in PPI are a well-documented finding in patients with schizophrenia, reflecting an inability to filter out irrelevant sensory information uni.luguidetopharmacology.org. SEP-363856 has demonstrated efficacy in reversing these deficits in preclinical models.
Studies have shown that SEP-363856, at doses of 3, 10, and 30 mg/kg, increases prepulse inhibition of the acoustic startle response in mice mims.com. This indicates an improvement in sensorimotor gating. SEP-363856 has demonstrated broad efficacy in putative rodent models related to aspects of schizophrenia, including prepulse inhibition wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com. Furthermore, SEP-363856 has been shown to attenuate MK-801-induced deficits in PPI uni.lu.
Table 2: Reversal of Prepulse Inhibition (PPI) Deficits by SEP-363856
| Animal Model | Behavioral Outcome | SEP-363856 Effect | Key Findings | Reference |
| Mice | Deficits in acoustic startle PPI | Increased PPI | Effective at 3, 10, and 30 mg/kg | mims.com |
| Mice | MK-801-induced PPI deficits | Attenuated deficits | Demonstrated efficacy in this model | uni.lu |
Mitigation of PCP-Induced Deficits in Social Interaction
Social withdrawal and impaired social interaction are considered negative symptoms of schizophrenia researchgate.netctdbase.org. PCP administration can induce deficits in social interaction in animal models, mimicking these aspects of the disorder. SEP-363856 has been shown to mitigate these deficits.
SEP-363856 reverses PCP-induced impairments in social interaction in rats mims.com. Its efficacy in this model contributes to its broad profile in addressing schizophrenia-related behaviors wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com. Additionally, acute administration of SEP-363856 corrected cognitive deficits produced by subchronic PCP administration, suggesting a broader impact on cognitive and social function nih.gov.
Table 3: Mitigation of PCP-Induced Deficits in Social Interaction by SEP-363856
| Animal Model | Behavioral Outcome | SEP-363856 Effect | Key Findings | Reference |
| Rats | PCP-induced impairments in social interaction | Reversed impairments | Demonstrated broad efficacy in this model | wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgmims.com |
| Rats | Subchronic PCP-induced cognitive deficits | Corrected deficits | Suggests broader impact on cognitive and social function | nih.gov |
Efficacy in MK-801-Induced Hyperactivity Models
MK-801, another NMDA receptor antagonist, is widely utilized in preclinical research to induce robust hyperactivity in rodents, serving as a valuable assay for screening compounds with potential antipsychotic efficacy researchgate.netwikipedia.org. SEP-363856 has demonstrated significant effects in this model, both alone and in combination with other antipsychotics.
A single oral administration of SEP-363856 (0.3, 1, and 3 mg/kg) dose-dependently inhibited hyperlocomotion induced by MK-801 in mice, with an ED50 value of 1.1 mg/kg wikipedia.org. Co-treatment with olanzapine (B1677200) (0.1 mg/kg) and SEP-363856 (1.1 mg/kg) further attenuated MK-801-evoked locomotor hyperactivity by approximately 73% (p < 0.0001), indicating an additive effect wikipedia.org. These potentiating effects were observed to be additive in the MK-801 challenge experiment wikipedia.org. Furthermore, co-treatment with an effective dose of olanzapine and a low dose of SEP-363856 reversed MK-801-induced cognitive impairment symptoms in mice wikipedia.org.
Table 4: Efficacy of SEP-363856 in MK-801-Induced Hyperactivity Models
| Animal Model | Behavioral Outcome | SEP-363856 Effect (Alone) | SEP-363856 Effect (Co-treatment with Olanzapine) | Key Findings | Reference |
| Mice | MK-801-induced hyperactivity | Dose-dependent inhibition; ED50 = 1.1 mg/kg | Attenuated hyperactivity by ~73% (additive effect) | Effective alone and synergistically with olanzapine; reversed cognitive impairment | wikipedia.org |
Modulation of Apomorphine (B128758) (APO)-Induced Climbing Behavior
Apomorphine (APO), a dopamine (B1211576) receptor agonist, induces climbing behavior in mice, a model used to screen for antipsychotic activity, particularly against positive symptoms uni.lu. While SEP-363856 alone did not significantly reverse APO-induced climbing behavior at tested doses (1, 3, 10 mg/kg), its co-administration with olanzapine demonstrated synergistic effects.
Isobolographic analysis revealed a synergistic interaction between SEP-363856 and olanzapine in the climbing test. The experimental ED30 for the combination was 3 mg/kg, which was significantly smaller (p < 0.05) than the theoretical ED30 of 5 mg/kg. For individual administrations, the ED30 values were calculated as 9.1 mg/kg for SEP-363856 and 0.9 mg/kg for olanzapine. This indicates that SEP-363856 can enhance the anti-schizophrenic effects of olanzapine in this model wikipedia.orguni.lu.
Table 5: Modulation of Apomorphine (APO)-Induced Climbing Behavior by SEP-363856
| Animal Model | Behavioral Outcome | SEP-363856 Effect (Alone) | SEP-363856 Effect (Co-treatment with Olanzapine) | Key Findings | Reference |
| Mice | APO-induced climbing behavior | No significant reversal at 1, 3, 10 mg/kg | Synergistic anti-schizophrenic effect; experimental ED30 = 3 mg/kg (vs. theoretical 5 mg/kg) | Synergistic interaction with olanzapine |
Rodent Models for Depressive-Like Phenotypes
Beyond its primary focus on schizophrenia, SEP-363856 has also shown promising indications of antidepressant-like activity in rodent models of depression mims.commims.com.
In the forced swim test (FST) in mice, SEP-363856 demonstrated antidepressant-like activity by decreasing the time spent immobile mims.com. Further research confirmed that SEP-363856 exhibited a potent antidepressant effect in both the forced swimming test (FST) and tail suspension test (TST) mims.com. In the chronic unpredictable mild stress (CUMS) model of depression, co-administration of SEP-363856 with duloxetine (B1670986) significantly improved depression-like behavior in mice compared to duloxetine alone.
Table 6: Efficacy of SEP-363856 in Rodent Models for Depressive-Like Phenotypes
| Animal Model | Behavioral Outcome | SEP-363856 Effect | Key Findings | Reference |
| Mice | Immobility in forced swim test (FST) | Decreased immobility | Indicated antidepressant-like activity | mims.commims.com |
| Mice | Immobility in tail suspension test (TST) | Potent antidepressant effect | Demonstrated antidepressant-like activity | mims.com |
| Mice | CUMS-induced depression-like behavior | Improved behavior (in combination with duloxetine) | Significant improvement compared to duloxetine alone |
Assessment in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used animal model to assess antidepressant-like activity. In this test, a reduction in immobility time is indicative of such effects tandfonline.comnih.gov. SEP-363856 has shown significant antidepressant-like activity in the FST in mice.
Research Findings: Studies have shown that SEP-363856 significantly decreased the time spent immobile in the FST caymanchem.comtandfonline.comnih.gov. For instance, doses of 0.3, 1, and 10 mg/kg of SEP-363856 administered orally exerted antidepressant-like effects in the FST nih.gov. A more recent study using a chronic unpredictable mild stress (CUMS) model also confirmed that SEP-363856 (10 mg/kg) significantly reduced immobility time in the FST, comparable to the effect of fluoxetine (B1211875) (10 mg/kg) tandfonline.com.
Table 1: Effect of SEP-363856 on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds) | Reference |
| Control | Baseline | nih.gov |
| SEP-363856 (0.3 mg/kg) | Reduced | nih.gov |
| SEP-363856 (1 mg/kg) | Reduced | nih.gov |
| SEP-363856 (10 mg/kg) | Significantly Reduced | tandfonline.comnih.gov |
| Fluoxetine (10 mg/kg) | Significantly Reduced | tandfonline.com |
Effects in Chronic Unpredictable Mild Stress (CUMS) Models
The Chronic Unpredictable Mild Stress (CUMS) model is a well-established rodent model used to induce depressive-like behaviors, including anhedonia, anxiety-like behavior, and despair, by exposing animals to various unpredictable stressors tandfonline.comresearchgate.net. SEP-363856 has been investigated for its antidepressant properties in this model.
Research Findings: In CUMS models, SEP-363856 demonstrated significant improvements in depressive-like behaviors. A dosage of 10 mg/kg of SEP-363856 significantly improved behaviors assessed by the sucrose (B13894) preference test (SPT), open field test (OFT), elevated plus-maze (EPM), tail suspension test (TST), and forced swimming test (FST) tandfonline.comfigshare.com. These improvements were associated with a decrease in hippocampus neuronal lesions and an increase in hippocampal neurotrophic factors, along with the activation of the IGF-1Rβ/PI3K/AKT signaling pathway tandfonline.comresearchgate.netfigshare.com.
Table 2: Behavioral Improvements by SEP-363856 in CUMS Mice (10 mg/kg)
| Behavioral Test | Effect of SEP-363856 (10 mg/kg) in CUMS Mice | Reference |
| Sucrose Preference Test (SPT) | Significantly Improved Anhedonia | tandfonline.comfigshare.com |
| Open Field Test (OFT) | Significantly Improved Locomotor/Exploratory Behavior | tandfonline.comfigshare.com |
| Elevated Plus-Maze (EPM) | Significantly Improved Anxiety-like Behavior | tandfonline.comfigshare.com |
| Tail Suspension Test (TST) | Significantly Reduced Despair Behavior | tandfonline.comfigshare.com |
| Forced Swim Test (FST) | Significantly Reduced Despair Behavior | tandfonline.comfigshare.com |
Investigation of Cognitive Domains in Animal Models
Cognitive deficits are a core symptom of various neuropsychiatric disorders, including schizophrenia dovepress.comnih.gov. SEP-363856 has been evaluated for its potential to ameliorate cognitive impairments in animal models.
Performance in the Morris Water Maze Test for Learning and Memory
The Morris Water Maze (MWM) test is a standard behavioral assay used to assess spatial learning and memory in rodents nih.govresearchgate.net. This test is particularly relevant for evaluating cognitive deficits associated with conditions like schizophrenia nih.gov.
Research Findings: SEP-363856 has shown a capacity to mitigate cognitive deficits in the MWM test. In models of cognitive impairment, such as those induced by MK-801, SEP-363856 alone at doses of 0.3, 1, and 3 mg/kg could reduce the escape latency in the MWM, indicating an improvement in learning and memory nih.gov. Furthermore, co-treatment of SEP-363856 with olanzapine demonstrated a synergistic effect in reversing MK-801-induced cognitive impairment, with a significant decrease in escape latency observed on day 9 in the co-administration group compared to the model group nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua.
Table 3: Effect of SEP-363856 on Escape Latency in Morris Water Maze (MK-801-Induced Impairment)
| Treatment Group | Escape Latency (Days 4-9) | Significance (Day 9) | Reference |
| Vehicle | Decreased | - | nih.gov |
| MK-801 (0.1 mg/kg) | Increased | - | nih.gov |
| MK-801 + SEP-363856 (0.3 mg/kg) | Reduced | - | nih.gov |
| MK-801 + SEP-363856 (1 mg/kg) | Reduced | - | nih.gov |
| MK-801 + SEP-363856 (3 mg/kg) | Reduced | - | nih.gov |
| MK-801 + Olanzapine (0.05 mg/kg) + SEP-363856 (0.3 mg/kg) | Significantly Reduced | p < 0.001 | nih.govresearchgate.net |
Restoration of MK-801-Induced Cognitive Impairment
MK-801, an NMDA receptor antagonist, is commonly used to induce psychotic-like symptoms and cognitive impairments in animal models, mimicking aspects of schizophrenia nih.govresearchgate.netdntb.gov.ua. SEP-363856 has been specifically evaluated for its ability to restore these impairments.
Research Findings: SEP-363856 has been shown to reverse MK-801-induced cognitive impairment symptoms in mice nih.govresearchgate.netnih.govdntb.gov.ua. While SEP-363856 alone at various doses (0.3, 1, and 3 mg/kg) had a slight effect on relieving cognitive impairment, its co-treatment with olanzapine significantly reversed MK-801-induced deficits nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua. This suggests a potentiating or additive effect when combined with other agents, indicating its role in improving cognitive function in models of schizophrenia nih.govresearchgate.netnih.gov.
Table 4: Reversal of MK-801-Induced Cognitive Impairment by SEP-363856
| Treatment Group | Effect on Cognitive Impairment (MK-801-induced) | Reference |
| SEP-363856 (0.3, 1, 3 mg/kg) | Slight improvement | nih.gov |
| Olanzapine (0.05 mg/kg) + SEP-363856 (0.3 mg/kg) | Significant reversal | nih.govresearchgate.netnih.govdntb.gov.ua |
Comparative and Combination Preclinical Research on Sep 363856
Comparative Pharmacological Profiling with Other TAAR1 Agonists (e.g., Ralmitaront)
Trace amine-associated receptor 1 (TAAR1) agonists represent a novel class of potential antipsychotics. Ulotaront (SEP-363856) and ralmitaront (B610413) (RO6889450) are two such compounds that have advanced to clinical trials. Comparative preclinical research has elucidated their distinct pharmacological profiles, which may contribute to differences in their clinical outcomes. researchgate.netnih.govoup.comdiva-portal.orgnih.gov
Analysis of Differential Efficacy and Kinetic Properties at TAAR1
Studies comparing this compound and ralmitaront at TAAR1 have demonstrated notable differences in their efficacy and kinetic properties. Ralmitaront consistently exhibited lower efficacy at TAAR1 across various assays, including G protein recruitment, cAMP accumulation, and G protein-coupled inward rectifier potassium (GIRK) channel activation. Furthermore, ralmitaront displayed slower kinetics at TAAR1 when compared to this compound. researchgate.netnih.govoup.comdiva-portal.orgnih.gov
The observed differences are summarized in the table below:
| Compound | Efficacy at TAAR1 (G protein recruitment, cAMP accumulation, GIRK activation) | Kinetics at TAAR1 |
| This compound | Higher | Faster |
| Ralmitaront | Lower | Slower |
Contrasting Receptor Activity and Specificity Profiles
Beyond TAAR1, the receptor activity and specificity profiles of this compound and ralmitaront diverge significantly. This compound is characterized as a dual agonist, exhibiting potent agonistic action at TAAR1 and partial agonistic activity at the serotonin (B10506) 1A receptor (5-HT1AR). It also acts as a low-efficacy agonist at the dopamine (B1211576) D2 receptor (D2R). researchgate.netnih.govoup.comdiva-portal.orgnih.govnih.govmdpi.comacs.org
In contrast, ralmitaront showed no detectable activity at either the 5-HT1AR or the D2R. researchgate.netnih.govoup.comdiva-portal.org This lack of activity at 5-HT1AR for ralmitaront, as compared to this compound, is considered potentially relevant to their differing clinical outcomes, particularly given that this compound demonstrated efficacy in a Phase II trial while ralmitaront did not show efficacy as a monotherapy. researchgate.netnih.govoup.comdiva-portal.org Despite this compound's activity at several other receptors, including various 5-HT subtypes, its antipsychotic effects have been shown to be dependent on TAAR1. nih.gov
The contrasting receptor activity profiles are presented in the following table:
| Compound | TAAR1 Agonism | 5-HT1AR Activity | D2R Activity |
| This compound | Agonist | Partial Agonist | Low-Efficacy Agonist |
| Ralmitaront | Agonist | No detectable activity | No detectable activity |
Co-Administration Studies with Established Antipsychotics (e.g., Olanzapine)
Preclinical research has investigated the effects of co-administering SEP-363856 with established antipsychotics, such as olanzapine (B1677200), in animal models of schizophrenia. These studies aimed to evaluate potential synergistic or additive anti-psychotic-like effects and to explore the mitigation of olanzapine-induced behavioral manifestations. nih.govmdpi.comdntb.gov.uaresearchgate.net
Evaluation of Synergistic or Additive Anti-Psychotic-Like Effects in Behavioral Models
Co-administration of olanzapine and SEP-363856 has been evaluated in various behavioral models relevant to schizophrenia. In the apomorphine (B128758) (APO)-induced climbing test, a synergistic interaction was observed. Isobolographic analysis revealed that the experimental ED30 (effective dose for 30% effect) was significantly smaller (3 mg/kg) than the theoretical ED30 (5 mg/kg), indicating a synergistic effect. nih.govmdpi.comresearchgate.netresearchgate.net
In the MK-801-induced hyperactivity test, co-treatment with olanzapine and SEP-363856 demonstrated additive potentiating effects. nih.govmdpi.comdntb.gov.uaresearchgate.netresearchgate.net Furthermore, co-treatment with an effective dose of olanzapine and a low dose of SEP-363856 successfully reversed MK-801-induced cognitive impairment symptoms in mice, suggesting a beneficial effect on cognitive function. nih.govmdpi.comdntb.gov.uaresearchgate.net
Summary of Anti-Psychotic-Like Effects in Co-Administration Studies:
| Behavioral Model | Effect of Co-administration (Olanzapine + SEP-363856) |
| Apomorphine (APO)-induced climbing | Synergistic interaction (experimental ED30 < theoretical ED30) nih.govmdpi.comresearchgate.netresearchgate.net |
| MK-801-induced hyperactivity | Additive potentiating effects nih.govmdpi.comdntb.gov.uaresearchgate.netresearchgate.net |
| MK-801-induced cognitive impairment | Reversal of impairment nih.govmdpi.comdntb.gov.uaresearchgate.net |
Research into the Mitigation of Olanzapine-Induced Behavioral Manifestations in Animal Models
A significant finding from co-administration studies is the ability of SEP-363856 to mitigate certain behavioral manifestations associated with olanzapine treatment. Olanzapine, a widely used atypical antipsychotic, is known for its metabolic side effects, including weight gain. nih.govmdpi.comdntb.gov.uaresearchgate.netwikipedia.org Preclinical research demonstrated that combination treatment with olanzapine and SEP-363856 effectively controlled sustained weight gain in mice subjected to chronic olanzapine exposure. nih.govmdpi.comdntb.gov.uaresearchgate.net This suggests that SEP-363856 could potentially offer a strategy to reduce the metabolic burden often associated with conventional antipsychotic therapies. nih.govmdpi.comdntb.gov.uaresearchgate.net
Conceptual Implications and Future Research Directions in Neuropsychopharmacology
SEP-363856 as a Representative of a Novel Pharmacological Class for Psychiatric Intervention
SEP-363856 stands out as a novel psychotropic agent, representing a new pharmacological class for psychiatric intervention, particularly in the treatment of schizophrenia. nih.govresearchgate.netacs.org For over six decades, the development of antipsychotic medications has predominantly focused on blocking dopamine (B1211576) D2 receptors. nih.govresearchgate.netdrugdiscoverynews.commedscape.com This traditional approach, while effective for some symptoms, is often associated with significant side effects and limited efficacy against negative and cognitive symptoms of schizophrenia. nih.govresearchgate.net
In stark contrast, SEP-363856 does not exert its antipsychotic-like effects through direct interaction with D2 receptors. nih.govresearchgate.netacs.orgdrugbank.compsychogenics.comdrugdiscoverynews.commedscape.combiospace.compsychogenics.com Instead, its mechanism of action involves agonism at both the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 5-HT1A receptor. nih.govresearchgate.netacs.orgdrugbank.compsychogenics.comdrugdiscoverynews.commedscape.combiospace.compsychogenics.commdpi.commedchemexpress.comneurology.orgmedchemexpress.commdpi.comwellcomeopenresearch.orgcaymanchem.comfiercebiotech.comguidetopharmacology.orgnih.gov This dual agonism defines its novelty and positions it as a promising candidate expected to circumvent the D2 receptor-mediated side effects. nih.govresearchgate.net The U.S. Food and Drug Administration (FDA) granted SEP-363856 Breakthrough Therapy Designation for the treatment of schizophrenia, underscoring its potential as a major advance in the field. psychogenics.commedscape.commdpi.comwikipedia.orgbiospace.com
Advancing Non-Dopaminergic Therapeutic Strategies for Complex Psychiatric Conditions
The non-dopaminergic mechanism of SEP-363856 offers a significant stride in advancing therapeutic strategies for complex psychiatric conditions. TAAR1, a G-protein-coupled receptor (GPCR), is expressed in crucial brain regions including cortical, limbic, and midbrain monoaminergic areas. acs.org It plays a vital role in modulating dopaminergic, serotonergic, and glutamatergic circuitry. acs.org By acting as a TAAR1 agonist, SEP-363856 indirectly modulates dopamine neurotransmission, a departure from the direct D2 receptor antagonism seen with conventional antipsychotics. mdpi.comwellcomeopenresearch.org
This unique mechanism has demonstrated broad efficacy in preclinical models relevant to schizophrenia, including models of phencyclidine (PCP)-induced hyperactivity, prepulse inhibition, and PCP-induced deficits in social interaction. nih.govresearchgate.netcaymanchem.com Furthermore, it has shown antidepressant-like activity in the forced swim test in mice. caymanchem.com
In clinical trials, SEP-363856 has shown efficacy in treating both positive and negative symptoms of schizophrenia. drugbank.comdrugdiscoverynews.compsychogenics.comneurology.orgnih.govbiospace.comnih.govpsychogenics.comdrug-dev.com This is particularly notable as negative symptoms are often difficult to treat with existing medications. drugbank.comnih.govpsychogenics.com
Key Efficacy Findings from Phase 2 Clinical Trial (SEP361-201) medscape.combiospace.compsychogenics.compsychogenics.comdrug-dev.com
| Efficacy Measure | SEP-363856 (Change from Baseline) | Placebo (Change from Baseline) | Statistical Significance (p-value) |
| PANSS Total Score | -17.2 | -9.7 | 0.001 |
| CGI-S Score | Improvement (clinically meaningful) | - | <0.001 |
| PANSS Subscales | Improvement across positive, negative, and general psychopathology | - | <0.02 |
Note: PANSS = Positive and Negative Syndrome Scale; CGI-S = Clinical Global Impression Scale - Severity.
Beyond schizophrenia, SEP-363856 is also being investigated for its potential efficacy in other neuropsychiatric disorders, including Parkinson's disease psychosis, generalized anxiety disorder, and major depressive disorder. mdpi.comneurology.orgmdpi.comwikipedia.orgbiospace.compsychogenics.com
Exploration of Polypharmacology and Novel Target Combination Hypotheses
SEP-363856 exhibits a distinct polypharmacological profile, primarily characterized by its dual agonism of TAAR1 and 5-HT1A receptors. nih.govresearchgate.netacs.orgdrugbank.compsychogenics.comdrugdiscoverynews.commedscape.combiospace.compsychogenics.commdpi.commedchemexpress.comneurology.orgmedchemexpress.commdpi.comwellcomeopenresearch.orgcaymanchem.comfiercebiotech.comguidetopharmacology.orgnih.gov While its potency at TAAR1 is generally higher than at 5-HT1A, both interactions are considered integral to its therapeutic effects. mdpi.commdpi.com Initial radioligand binding screens indicated broader interactions, with over 50% inhibition of specific binding at receptors such as alpha2A, alpha2B, D2, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. mdpi.commedchemexpress.commedchemexpress.comcaymanchem.com However, functional assays confirmed a selective agonism for TAAR1 and 5-HT1A over D2L and other serotonin receptors. caymanchem.com
The concept of polypharmacology is central to understanding SEP-363856's broad clinical effects. The simultaneous modulation of TAAR1 and 5-HT1A pathways, which indirectly influence monoaminergic systems, represents a novel target combination hypothesis for psychiatric intervention. mdpi.comwellcomeopenresearch.org This multi-target engagement, even if focused on two primary receptors, is believed to contribute to its comprehensive efficacy across various symptom domains of schizophrenia, including positive, negative, and general psychopathology symptoms. psychogenics.comdrug-dev.com The very discovery of SEP-363856 employed a "target-agnostic" or "mechanism-independent" approach, further supporting the exploration of novel target combinations and their synergistic effects. acs.orgpsychogenics.comdrugdiscoverynews.combiospace.compsychogenics.comfiercebiotech.combiospace.compsychogenics.comdrug-dev.com
Applications of Computational and In Silico Approaches for Drug Design and Mechanism Elucidation
Computational and in silico approaches have played a crucial role in the discovery and ongoing elucidation of SEP-363856's mechanism. The compound was identified through a medicinal chemistry effort that leveraged a high-throughput, high-content, mouse-behavior phenotyping platform known as SmartCube®, integrated with in vitro screening and artificial intelligence algorithms. nih.govresearchgate.netpsychogenics.comdrugdiscoverynews.combiospace.compsychogenics.comfiercebiotech.combiospace.compsychogenics.comdrug-dev.com This target-agnostic phenotypic drug discovery platform was instrumental in identifying compounds with antipsychotic-like profiles that did not rely on D2 receptor antagonism. nih.govresearchgate.netpsychogenics.comdrugdiscoverynews.combiospace.compsychogenics.comfiercebiotech.combiospace.compsychogenics.comdrug-dev.com Quantitative structure-activity relationship (QSAR) analysis was also employed to optimize its antipsychotic activity. psychogenics.comdrugdiscoverynews.combiospace.compsychogenics.com
More recently, advanced computational techniques, particularly cryo-electron microscopy (cryo-EM), have been applied to elucidate the molecular interactions of SEP-363856 with its primary targets. High-resolution structures of human TAAR1-G-protein complexes bound to SEP-363856 have been determined, providing insights into the molecular basis of ligand recognition and the underlying mechanisms of ligand selectivity and polypharmacology between TAAR1 and other monoamine receptors. cas.cnpdbj.orgresearchgate.netrcsb.org Structural analysis and mutagenesis experiments have further revealed how SEP-363856 interacts with these receptors and the basis for its observed selectivity and affinity. cas.cn Computational docking to AlphaFold and homology models has also been utilized to explore novel TAAR1 ligands and to understand the molecular basis of TAAR1 activation. researchgate.netmdpi.com Furthermore, molecular dynamic simulations have contributed to understanding the structural basis of drug polypharmacology and identifying species-specific differences in TAAR1. rcsb.org These in silico methods are vital for guiding the design of next-generation therapeutics and deepening the understanding of complex receptor interactions.
Unelucidated Aspects of SEP-363856's Comprehensive Mechanism of Action
Despite significant progress in understanding SEP-363856, its comprehensive mechanism of action has not been fully elucidated. nih.govresearchgate.netpsychogenics.comdrugdiscoverynews.commedscape.combiospace.compsychogenics.com While agonism at TAAR1 and 5-HT1A receptors is recognized as integral to its efficacy, the precise downstream signaling cascades and their interplay that translate into its broad therapeutic effects (including improvements in positive, negative, depressive, and general psychopathology symptoms) remain areas for further investigation.
Future research needs to address several unelucidated aspects:
Detailed Signaling Pathways: A deeper understanding of the specific intracellular signaling pathways activated by TAAR1 and 5-HT1A agonism, and how these pathways converge or diverge to produce the observed clinical outcomes, is crucial.
Full Polypharmacological Landscape: Although primary targets are identified, the clinical relevance of the weaker interactions observed with other receptors (e.g., 5-HT1B, 5-HT1D, alpha2A, alpha2B, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7) warrants further exploration. mdpi.commedchemexpress.commedchemexpress.comcaymanchem.com Understanding if these "off-target" interactions contribute synergistically or are merely incidental is important for a complete pharmacological profile.
Long-Term Effects and Neuroplasticity: The long-term effects of SEP-363856 on brain structure, function, and neuroplasticity, particularly in the context of chronic psychiatric conditions, need continued investigation. This includes understanding the mechanisms underlying its sustained efficacy and favorable safety profile over extended treatment periods. biospace.com
Patient Response Variability: The reasons for variability in patient response, and the identification of biomarkers that could predict treatment efficacy or non-response, are critical for personalized medicine approaches. This may involve exploring genetic, epigenetic, or neuroimaging markers related to TAAR1 and 5-HT1A function.
Comparative Efficacy and Mechanism with Other TAAR1 Agonists: As other TAAR1 agonists are in development, comparative studies elucidating subtle mechanistic differences that could lead to varied clinical outcomes are important. Recent inconclusive findings for some TAAR1 agonists in clinical trials, despite preclinical promise, highlight the complexity and the need for deeper mechanistic understanding to guide future drug development in this class. wellcomeopenresearch.org
Continued research utilizing advanced molecular, cellular, and in vivo techniques, coupled with sophisticated computational modeling, will be essential to fully unravel the comprehensive mechanism of action of SEP-363856 and to maximize its therapeutic potential in neuropsychopharmacology.
Q & A
Q. What distinguishes SEP-363856’s mechanism of action from traditional antipsychotics, and how does this inform preclinical experimental design?
SEP-363856 acts as a TAAR1 agonist and 5-HT1A receptor agonist without binding to dopamine D2 receptors, unlike conventional antipsychotics that rely on D2 antagonism . This non-D2 mechanism necessitates preclinical models that evaluate both positive and negative symptoms of schizophrenia. Researchers should prioritize assays assessing TAAR1/5-HT1A modulation, such as behavioral tests (e.g., prepulse inhibition) and molecular profiling to track downstream signaling pathways .
Q. How was SEP-363856 discovered, and what role did AI-driven platforms play in its optimization?
SEP-363856 was identified using PsychoGenics’ SmartCube® platform, an in vivo phenotypic screening system combined with AI algorithms to analyze behavioral patterns in rodents . Medicinal chemists optimized the compound through quantitative structure-activity relationship (QSAR) analysis, focusing on pharmacokinetic properties and receptor selectivity. This method highlights the utility of mechanism-agnostic screening in CNS drug discovery .
Q. What preclinical evidence supports SEP-363856’s efficacy in schizophrenia models?
Preclinical studies demonstrated SEP-363856’s efficacy in reducing hyperlocomotion (positive symptoms) and improving social interaction (negative symptoms) in rodent models . Researchers should validate these findings using translational endpoints like electrophysiological recordings or biomarker analysis (e.g., dopamine metabolites) to bridge preclinical and clinical outcomes .
Advanced Research Questions
Q. How do the DIAMOND Phase III trials address methodological challenges in evaluating SEP-363856’s efficacy and safety?
The DIAMOND program includes randomized, double-blind, placebo-controlled trials with fixed and flexible dosing across diverse populations (e.g., adolescents and adults) . Key design elements:
- Primary endpoint : Change in PANSS total score at Week 6.
- Safety monitoring : Long-term studies (52 weeks) track metabolic parameters, prolactin levels, and extrapyramidal symptoms . Researchers should employ mixed-model repeated measures (MMRM) for PANSS analysis and propensity score matching to control confounding variables .
Q. How should researchers resolve contradictions in SEP-363856’s clinical trial data (e.g., PANSS improvement vs. symptom relapse)?
Discrepancies in PANSS trajectories (e.g., sustained decline vs. plateau) may arise from patient heterogeneity or dosing regimens. Methodological solutions include:
Q. What methodologies are recommended for assessing SEP-363856’s impact on negative symptoms in schizophrenia?
Beyond PANSS, researchers should incorporate:
- Secondary endpoints : Specific negative symptom subscales (e.g., SANS or BNSS).
- Functional outcomes : Cognitive battery tests (e.g., MATRICS) or real-world functioning assessments . Longitudinal mixed-effects models can account for delayed therapeutic effects on negative symptoms .
Q. What challenges exist in elucidating SEP-363856’s molecular targets, and how can they be addressed?
While TAAR1/5-HT1A agonism is implicated, off-target effects remain unclear. Methodologies to clarify mechanisms include:
- Knockout models : TAAR1-KO mice to isolate receptor-specific effects.
- Proteomic profiling : Mass spectrometry to identify downstream protein interactions . Collaborative data sharing across labs is essential to validate hypotheses .
Q. What best practices ensure reproducibility in SEP-363856 research?
- Protocol standardization : Detailed dosing regimens, inclusion/exclusion criteria, and assay protocols (e.g., plasma concentration measurements) .
- Data transparency : Pre-registration of analysis plans and open-access publication of negative results .
- Replication studies : Independent validation of pharmacokinetic parameters (e.g., Cmax, AUC) across ethnic populations .
Q. How should long-term safety studies for SEP-363856 be designed to capture rare adverse events?
- Registry studies : Large-scale, observational cohorts with real-world data (e.g., EHRs) to monitor metabolic and cardiovascular risks .
- Adaptive designs : Interim analyses for early termination if safety thresholds are breached.
- Biomarker surveillance : Regular monitoring of prolactin, HbA1c, and lipid panels .
Q. What methodological considerations apply to combining SEP-363856 with other antipsychotics or adjunct therapies?
- Drug-drug interaction studies : CYP450 enzyme profiling (e.g., CYP3A4/2D6) to assess pharmacokinetic interference .
- Synergy testing : Isobolographic analysis for additive vs. synergistic effects in preclinical models.
- Clinical trial design : Factorial designs to evaluate efficacy/safety of monotherapy vs. combination regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
